2-Benzyl-3-methylphenol
Description
Structure
3D Structure
Properties
CAS No. |
30091-03-3 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-benzyl-3-methylphenol |
InChI |
InChI=1S/C14H14O/c1-11-6-5-9-14(15)13(11)10-12-7-3-2-4-8-12/h2-9,15H,10H2,1H3 |
InChI Key |
AHKRMDMQOAEIKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation of 2 Benzyl 3 Methylphenol
Established Synthetic Pathways for 2-Benzyl-3-methylphenol and Analogues
The synthesis of benzylated phenols, including this compound, leverages a variety of established chemical reactions. These methods range from classic electrophilic aromatic substitutions to modern, efficiency-focused multi-component strategies.
Catalytic Approaches (e.g., Friedel-Crafts Alkylation variants)
The Friedel-Crafts alkylation is a cornerstone reaction for forming carbon-carbon bonds on aromatic rings and is widely applied to the synthesis of alkylphenols. rsc.orgrsc.org This electrophilic aromatic substitution involves the reaction of an alkylating agent, such as a benzyl (B1604629) halide or benzyl alcohol, with a phenol (B47542) in the presence of a catalyst. rsc.orgmt.com
The alkylation of phenols, however, can be complex, often resulting in a mixture of ortho- and para-substituted isomers and potentially leading to over-alkylation. rsc.org The regioselectivity of the reaction is highly dependent on the choice of catalyst and reaction conditions. A variety of Lewis acids, including aluminum chloride (AlCl₃), iron (III) chloride (FeCl₃), and tin (IV) chloride (SnCl₄), as well as Brønsted acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), have been employed to catalyze this transformation. rsc.orgjk-sci.combeilstein-journals.org
A significant advancement in controlling regioselectivity is the use of metal phenolate (B1203915) catalysts, such as aluminum triphenolate. This catalyst is known to favor ortho-alkylation, proceeding through a proposed six-membered cyclic transition state. whiterose.ac.uk In a specific example analogous to the synthesis of this compound, the reaction of p-cresol (B1678582) (4-methylphenol) with benzyl alcohol in the presence of perchloric acid yields exclusively the ortho-benzylated product, 2-benzyl-4-methylphenol, in high yield. researchgate.net Another related method involves the polyphosphoric acid-catalyzed rearrangement of benzyl aryl ethers to produce benzyl phenols. ccspublishing.org.cn
| Catalyst Type | Example Catalyst | Key Feature/Selectivity | Reference |
| Lewis Acids | AlCl₃, FeCl₃, SnCl₄ | Generally active, but can lead to mixtures of isomers. | jk-sci.com, rsc.org |
| Brønsted Acids | H₂SO₄, HF | Strong acids that can promote alkylation. | rsc.org, beilstein-journals.org |
| Metal Phenolates | Aluminum Triphenolate | Promotes selective ortho-alkylation. | whiterose.ac.uk |
| Dual Catalyst System | ZnCl₂ / CSA | Enables site-selective ortho-alkylation with unactivated secondary alcohols. | chemrxiv.org |
| Solid Acids | Zeolites, Acidic Resins | Offer easier separation and potential for greener processes. | jk-sci.com, whiterose.ac.uk |
Multi-Component Reaction Strategies (e.g., Petasis-type reactions, Betti reaction variants)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.comorganic-chemistry.org
The Betti reaction is a classic three-component condensation of a phenol, an aldehyde (like benzaldehyde), and a primary aromatic amine to produce α-aminobenzylphenols. wikipedia.orgchem-station.combuchler-gmbh.com These products are structurally related to this compound. The reaction is considered a phenol variant of the more general Mannich reaction. chem-station.com The mechanism involves the initial formation of an imine from the aldehyde and amine, which then reacts with the nucleophilic phenol. wikipedia.org Solvent-free conditions have been developed for the synthesis of pseudo-Betti products, such as reacting 2-aminopyridine (B139424) and benzaldehydes with phenols at elevated temperatures. nih.gov
The Petasis reaction , also known as the Petasis borono-Mannich reaction, is another powerful MCR that couples a boronic acid, an amine, and a carbonyl compound (such as an aldehyde or ketone) to form substituted amines. wikipedia.orgnih.gov This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org While the direct synthesis of this compound via this method is not standard, the reaction is widely used to create complex aminophenol derivatives. nih.govmdpi.com For instance, salicylaldehydes can react with amines and organoboronic acids in the presence of a chiral organocatalyst like (R)-BINOL to produce various alkylaminophenols in good yields. mdpi.com
| Reaction Name | Components | Product Type | Key Features | Reference |
| Betti Reaction | Phenol, Aldehyde, Primary Aromatic Amine | α-Aminobenzylphenols | Three-component condensation; Phenol version of Mannich reaction. | wikipedia.orgchem-station.combuchler-gmbh.com |
| Petasis Reaction | Boronic Acid, Amine, Carbonyl Compound | Substituted Amines/Aminophenols | Highly versatile; Mild conditions; Tolerates diverse functional groups. | wikipedia.orgnih.govmdpi.com |
Novel and Green Chemistry Syntheses
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. kamarajcollege.ac.in
For phenol alkylation, the use of solid acid catalysts, such as zeolites or silica-supported catalysts, represents a significant green advancement. whiterose.ac.uk These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, minimizing aqueous waste streams associated with traditional homogeneous catalysts. whiterose.ac.uk For example, a silica (B1680970) gel-supported aluminum phenolate catalyst has been successfully used for the selective alkylation of phenols with alkenes. whiterose.ac.uk
Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption. wjpmr.com Applying microwave irradiation to the synthesis of benzilic acid from benzil, for instance, increased the yield from 65.21% (conventional method) to 76.08% under solvent-free conditions. wjpmr.com Similarly, the nitration of phenol showed a yield increase from 85.47% to 94.98% using a green chemistry approach. wjpmr.com These principles are applicable to the synthesis of this compound, suggesting that solvent-free, microwave-assisted Friedel-Crafts reactions could provide a more sustainable pathway. The use of water as a solvent, where feasible, is also a key tenet of green chemistry. innovareacademics.in
Mechanistic Investigations of this compound Formation
Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing reaction conditions and controlling product selectivity.
Reaction Kinetics and Transition State Analysis
Kinetic studies and transition state analysis provide deep insights into reaction pathways. For the Friedel-Crafts alkylation , the reaction is understood to proceed via an electrophilic aromatic substitution mechanism involving an arenium ion (or Wheland intermediate). whiterose.ac.uk The formation of this carbocation intermediate is typically the rate-determining step. mt.com
Recent studies combining kinetics and density functional theory (DFT) have further elucidated the mechanism for site-selective alkylations. For the ortho-alkylation of phenols using a dual ZnCl₂/CSA catalyst system, a mechanism was proposed where the zinc and CSA work in concert to create a scaffold that pre-organizes both the phenol and the alcohol, thereby favoring alkylation at the ortho position. chemrxiv.org In other systems, transition state models have been proposed to explain the enantioselectivity observed in reactions catalyzed by chiral phosphoric acids. ijpcbs.com
Kinetic studies on related reactions, such as the proton transfer from 3-methylphenol to the 2,4,6-trinitrobenzyl anion, have been conducted. In ethanol, the reaction shows a significant kinetic isotope effect when the phenolic proton is replaced by deuterium, confirming that the proton transfer is the rate-determining step. cdnsciencepub.com The equilibrium constant for this reaction with 3-methylphenol was measured to be 1.3 at 25 °C. cdnsciencepub.com
Role of Catalysts and Reaction Conditions in Selectivity
The selectivity of phenol alkylation is profoundly influenced by the catalyst and the reaction conditions. The primary challenge is controlling regioselectivity between the ortho and para positions, as the hydroxyl group activates both sites.
Catalyst Choice:
Traditional Lewis Acids (e.g., AlCl₃): These strong catalysts are highly active but often lead to poor selectivity, producing mixtures of o- and p-isomers, as well as polyalkylated products. rsc.orgjk-sci.com
Metal Phenolates (e.g., Aluminum Triphenolate): These catalysts are known to significantly enhance ortho-selectivity. The proposed mechanism involves the formation of a bulky aluminum-phenoxide complex, which sterically directs the incoming electrophile to the adjacent ortho position through a six-membered cyclic transition state. whiterose.ac.uk
Solid Acid Catalysts (e.g., Zeolites): The selectivity of zeolite catalysts is often governed by the shape and size of their pores and channels. However, for the alkylation of phenol with t-butanol using MCM-22 zeolite, it was found that the reaction primarily occurs on the external surface acid sites, leading to less shape-selectivity than might be expected. academie-sciences.fr Silica-supported aluminum phenolate catalysts have shown good ortho-selectivity for the first alkylation step. whiterose.ac.uk
Dual Catalyst Systems: A combination of catalytic ZnCl₂ and camphorsulfonic acid (CSA) has been shown to be effective for the site-selective ortho-alkylation of phenols, even when steric factors are minimal. chemrxiv.org
Reaction Conditions:
Temperature: Varying the reaction temperature can tune the selectivity. In the alkylation of phenol with isobutene using a silica-supported aluminum phenolate catalyst, reaction conditions could be adjusted to favor either 2,4-di-tert-butylphenol (B135424) or, to a moderate extent, 2,6-di-tert-butylphenol. whiterose.ac.uk
Solvent: The choice of solvent can impact catalyst activity and reaction pathways.
Reactant Ratio: Using an excess of the aromatic reactant can help to minimize polyalkylation. jk-sci.com
| Factor | Influence on Selectivity (Primarily ortho vs. para) | Example | Reference |
| Catalyst | Strong Lewis acids (AlCl₃) often give poor selectivity. Metal phenolates (Al(OPh)₃) favor ortho products. | Aluminum triphenolate directs alkylation to the ortho position. | whiterose.ac.uk, jk-sci.com |
| Catalyst Support | Solid supports like zeolites can influence selectivity, though reactions may occur on the external surface. | MCM-22 zeolite in phenol alkylation. | academie-sciences.fr |
| Temperature | Can be adjusted to favor different isomers or degrees of alkylation. | Varying temperature to tune between 2,4- and 2,6-dialkylated phenols. | whiterose.ac.uk |
| Reactant Stoichiometry | Excess phenol can suppress the formation of di- and poly-alkylated byproducts. | General principle for Friedel-Crafts alkylation. | jk-sci.com |
Asymmetric Synthesis Considerations for Chiral Analogues of this compound
The development of synthetic routes to enantiomerically enriched chiral molecules is a cornerstone of modern organic chemistry, primarily driven by the stereospecific demands of the pharmaceutical industry. While this compound itself is not chiral, the introduction of a substituent on the benzylic methylene (B1212753) group or the creation of atropisomers through steric hindrance can lead to chiral analogues. The asymmetric synthesis of such analogues presents a formidable challenge, requiring precise control over the formation of stereocenters.
A number of strategies have been developed for the asymmetric synthesis of chiral phenols and related structures, which can be adapted for the synthesis of chiral analogues of this compound. These methods often rely on the use of chiral catalysts or auxiliaries to induce enantioselectivity.
One prominent approach involves the use of chiral aminophenol ligands in asymmetric synthesis. These ligands can coordinate with metal centers to create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer. For instance, chiral aminophenols have been successfully employed in the asymmetric addition of diethyl zinc to aromatic aldehydes with high enantioselectivity. google.com While not a direct synthesis of a 2-benzylphenol (B1197477), this highlights the potential of chiral ligands derived from phenols to control stereochemistry. The general principle involves the formation of a chiral complex that can then mediate a key bond-forming step.
Another powerful technique is asymmetric cross-coupling reactions . Nickel-catalyzed asymmetric reductive cross-coupling reactions between vinyl or aryl electrophiles and benzyl electrophiles have been shown to produce chiral products in high yield and enantioselectivity. nih.gov This methodology could potentially be adapted for the synthesis of chiral 2-benzylphenol analogues by employing a suitably substituted phenolic substrate. The mechanism of such reactions is complex and often involves the formation of a chiral nickel complex that facilitates the enantioselective coupling of the two fragments. A series of experiments, including radical clock studies, can help to elucidate the exact mechanism and rule out radical chain pathways. nih.gov
Asymmetric catalysis using organocatalysts or transition metal complexes is another avenue. For example, chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations. While direct asymmetric benzylation of 3-methylphenol at the 2-position is challenging due to competing O-alkylation and the formation of other isomers, a multi-step sequence involving a chiral catalyst could be envisioned. This might involve the asymmetric functionalization of a pre-benzylated phenol or the asymmetric construction of the phenolic ring itself.
The challenges in the asymmetric synthesis of chiral analogues of this compound are significant. These include:
Regioselectivity: Ensuring the benzylation occurs specifically at the C2 position of the 3-methylphenol ring.
Chemoselectivity: Avoiding the competing O-benzylation of the hydroxyl group.
Enantioselectivity: Achieving high levels of stereocontrol in the formation of the new chiral center or axis.
To overcome these challenges, researchers often employ advanced synthetic strategies such as the use of directing groups to control regioselectivity, bulky catalysts to influence the stereochemical outcome, and carefully optimized reaction conditions.
Below is a table summarizing some relevant asymmetric synthetic methodologies and their potential applicability to the synthesis of chiral analogues of this compound.
| Methodology | Chiral Source | Key Transformation | Potential Application for Chiral this compound Analogues | Representative References |
| Chiral Aminophenol Ligands | Chiral Aminophenol | Asymmetric addition, alkylation | As a ligand in a metal-catalyzed asymmetric benzylation of a protected 3-methylphenol. | google.com |
| Asymmetric Reductive Cross-Coupling | Chiral Ligand (e.g., diamine) | Nickel-catalyzed coupling of a benzyl electrophile with a phenolic electrophile. | Coupling of a benzyl chloride with a suitably functionalized 3-methylphenol derivative. | nih.gov |
| Asymmetric Allylic Arylation | Chiral Palladium Complex | Palladium-catalyzed reaction of an allylic alcohol derivative with a phenol. | A multi-step route where an asymmetrically substituted allyl group is introduced and then modified. | nih.gov |
| Asymmetric Electrochemistry | Chiral Catalyst/Mediator | Electrochemical oxidation or reduction in a chiral environment. | Asymmetric alkylation using an electrochemically generated benzylic radical in the presence of a chiral catalyst. | beilstein-journals.org |
The development of efficient and highly selective asymmetric syntheses for chiral analogues of this compound remains an active area of research. The insights gained from studies on related systems provide a strong foundation for the design of novel and effective synthetic routes.
Chemical Reactivity and Strategic Derivatization of 2 Benzyl 3 Methylphenol
Electrophilic and Nucleophilic Reactivity Profiles
The chemical behavior of 2-benzyl-3-methylphenol is dictated by the interplay of its constituent functional groups: the phenolic hydroxyl group, the activated aromatic ring, and the benzylic methylene (B1212753) bridge. The hydroxyl group is a potent activating group, directing electrophilic substitution to the ortho and para positions. quora.com The electron-donating nature of the hydroxyl group enhances the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. quora.com
The reactivity of this compound towards electrophiles is also influenced by the presence of the benzyl (B1604629) and methyl substituents. The methyl group provides a modest activating effect, while the larger benzyl group can introduce steric hindrance, which may affect the regioselectivity of certain reactions.
While the electron-rich aromatic ring is prone to electrophilic attack, nucleophilic substitution reactions are less common for phenol (B47542) derivatives unless the ring is substituted with strong electron-withdrawing groups. libretexts.org However, the hydroxyl group can act as a nucleophile in certain reactions, such as ether and ester formation.
Directed Functionalization of the Phenolic and Benzylic Moieties
O-Alkylation and Acylation Strategies
The phenolic hydroxyl group of this compound can be readily functionalized through O-alkylation and O-acylation reactions. These reactions are important for protecting the hydroxyl group during multi-step syntheses or for modifying the compound's biological and physical properties.
O-Alkylation involves the reaction of the phenoxide ion, formed by treating the phenol with a base, with an alkyl halide. This process is a classic Williamson ether synthesis. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
O-Acylation is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. chemistrysteps.com This reaction is often faster than O-alkylation and provides a convenient method for introducing acyl groups.
| Reaction Type | Reagents | Product Type |
| O-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | Ether |
| O-Acylation | Acyl chloride or Acid anhydride, Base (e.g., Pyridine) | Ester |
Aromatic Ring Functionalization (e.g., halogenation, nitration, sulfonation)
The activated aromatic ring of this compound is susceptible to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using various halogenating agents. libretexts.org The reaction conditions can be controlled to favor mono-, di-, or poly-halogenation. The positions of substitution are directed by the activating hydroxyl and methyl groups, as well as the steric bulk of the benzyl group.
Nitration: Nitration is a fundamental reaction in aromatic chemistry, introducing a nitro group (-NO2) onto the ring. masterorganicchemistry.combyjus.com This is typically accomplished using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.combyjus.com The nitro group is a versatile functional group that can be further transformed into other functionalities, such as an amino group.
Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring. masterorganicchemistry.combyjus.com This is usually carried out using fuming sulfuric acid. byjus.com The sulfonation of phenols is often reversible, which can be exploited in synthetic strategies.
| Reaction | Reagent(s) | Functional Group Introduced |
| Halogenation | X2 (X = Cl, Br, I), Lewis Acid (optional) | -X |
| Nitration | HNO3, H2SO4 | -NO2 |
| Sulfonation | Fuming H2SO4 | -SO3H |
This compound as a Versatile Synthetic Building Block
The diverse reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules.
Precursor in Complex Organic Molecule Synthesis
The functional groups on this compound can be manipulated in a stepwise manner to build intricate molecular architectures. For example, the phenolic hydroxyl group can be used to direct further substitutions on the aromatic ring, and the benzylic position can be functionalized through various reactions. The ability to introduce new substituents with control over their position allows for the creation of a wide array of derivatives with potential applications in various fields.
Integration into Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. digitallibrary.co.inijnrd.org this compound can serve as a precursor for the synthesis of various heterocyclic systems. For example, the phenolic hydroxyl group and an adjacent functional group on the ring can be used to construct a fused heterocyclic ring. Condensation reactions with appropriate bifunctional reagents can lead to the formation of benzofurans, benzoxazines, and other related heterocyclic structures. nih.gov The specific heterocyclic system formed will depend on the nature of the co-reactant and the reaction conditions employed.
Computational and Theoretical Chemistry of 2 Benzyl 3 Methylphenol
Quantum Chemical Calculations (e.g., DFT Studies)
No published DFT studies specifically for 2-Benzyl-3-methylphenol were found. This type of analysis would typically be used to optimize the molecular geometry and calculate various electronic properties.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)
There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. FMO analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
Specific MEP maps for this compound are not available in the literature. MEP mapping is a valuable tool for predicting the sites for electrophilic and nucleophilic attack by visualizing the electrostatic potential on the electron density surface.
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)
No NBO or NPA data for this compound could be located. NBO analysis provides insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within a molecule.
Conformational Analysis and Intermolecular Interactions
While studies on similar molecules like 2-benzylphenol (B1197477) exist, which explore cis and trans conformations and intramolecular hydrogen bonding, specific conformational analysis of this compound has not been reported. Such an analysis would identify the most stable conformers and the energetic barriers between them.
Molecular Dynamics Simulations and Solvent Effects
There are no published molecular dynamics simulations for this compound. These simulations are instrumental in understanding the dynamic behavior of a molecule, its interactions with solvent molecules, and its conformational flexibility over time.
Environmental Transformation and Degradation Pathways of 2 Benzyl 3 Methylphenol
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For 2-Benzyl-3-methylphenol, the most significant abiotic pathways are likely photolysis and oxidation, while hydrolysis is expected to be a minor contributor.
Photolytic decomposition (or photolysis) is a primary abiotic pathway for many organic pollutants in aquatic environments, driven by the energy of sunlight. jst.go.jpresearchgate.net The UV absorption spectrum of phenolic compounds often extends to wavelengths above 290 nm, which allows for direct absorption of solar radiation and subsequent chemical reactions. atamanchemicals.com For this compound, two main photolytic and oxidative degradation mechanisms are plausible:
Direct Photolysis : Upon absorbing sunlight, the molecule can undergo bond scission. jst.go.jp The benzylic C-H bond is particularly susceptible to hemolytic cleavage, which would generate a stable benzyl (B1604629) radical and a phenoxyl radical. rsc.org These reactive intermediates can then participate in a cascade of secondary reactions. Another potential reaction is the photo-Claisen rearrangement, although this is more typical for allyl or acyl substituted phenols. jst.go.jpresearchgate.net
Indirect Photolysis and Oxidation : This process involves reactive oxygen species (ROS) that are naturally present in the environment, such as hydroxyl radicals (•OH). nist.govresearchgate.net Hydroxyl radicals are powerful, non-selective oxidants that can attack the aromatic ring or the benzyl group of the molecule. researchgate.net The reaction with •OH can lead to the hydroxylation of the benzene (B151609) ring, forming catechol or hydroquinone (B1673460) derivatives, or the abstraction of a hydrogen atom from the benzyl group, initiating oxidative degradation. researchgate.net The atmospheric half-life for a similar compound, p-chloro-m-cresol, when exposed to hydroxyl radicals is estimated to be about 5 hours, suggesting that oxidative decomposition can be a rapid process. atamanchemicals.com
| Degradation Mechanism | Description | Relevant Chemical Moieties |
| Direct Photolysis | Molecule absorbs sunlight directly, leading to bond cleavage. jst.go.jp | Phenolic ring, Benzylic C-H bond |
| Indirect Photolysis | Degradation initiated by reaction with photochemically produced reactive species like •OH. researchgate.net | Aromatic ring, Benzyl group |
| Oxidative Decomposition | Breakdown through reaction with environmental oxidants, primarily hydroxyl radicals. nist.gov | Entire molecule |
This table is generated based on general principles of photochemistry and data for analogous compounds.
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. Phenols are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). atamanchemicals.com The bond between the benzyl group and the phenol (B47542) ring is a carbon-carbon bond, which is not susceptible to hydrolysis. Similarly, the hydroxyl group's attachment to the aromatic ring is very stable. mdpi.com Therefore, it is not expected that hydrolytic processes will contribute significantly to the degradation of this compound in the aquatic environment. atamanchemicals.com Studies on other stable compounds confirm that hydrolysis is often a very slow process, with half-lives that can extend for years, making it an insignificant removal mechanism compared to photolysis and biodegradation. d-nb.infoopcw.org
| Compound Class | Hydrolytic Stability | Reasoning |
| Phenols | Generally stable | The C-O bond to the aromatic ring is strong and not easily cleaved by water. atamanchemicals.com |
| Aromatic Hydrocarbons | Stable | C-C and C-H bonds are non-polar and do not react with water. |
| Esters/Amides | Susceptible | These functional groups are known to undergo hydrolysis, unlike the bonds in this compound. mdpi.com |
This table provides a comparative overview of hydrolytic stability for different chemical classes.
Biotic Transformation and Microbial Metabolism
Biodegradation is a crucial mechanism for the removal of organic contaminants from the environment and is carried out by microorganisms like bacteria and fungi. diva-portal.org For phenolic compounds, this process is typically initiated by enzymatic hydroxylation followed by aromatic ring cleavage.
The aerobic biodegradation of aromatic compounds like this compound generally proceeds through a common sequence of enzymatic reactions.
Initial Hydroxylation : The process is initiated by monooxygenase or dioxygenase enzymes, which add hydroxyl groups to the aromatic ring. nih.gov This converts the initial compound into a dihydroxybenzene intermediate, such as a substituted catechol.
Ring Cleavage : The resulting catechol intermediate is then targeted by powerful dioxygenase enzymes that cleave the aromatic ring, breaking its stable structure. nih.gov There are two primary pathways for this cleavage:
ortho-cleavage : The ring is broken between the two hydroxyl groups by catechol 1,2-dioxygenase. nih.gov
meta-cleavage : The ring is broken adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. researchgate.netoup.com The meta-cleavage pathway is very common for the degradation of substituted catechols derived from compounds like toluates and cresols. nih.govoup.com
Following ring cleavage, the resulting aliphatic acids (such as 2-hydroxymuconic semialdehyde from the meta-pathway) are further metabolized by a series of enzymes and enter central metabolic pathways like the Krebs cycle, ultimately being mineralized to carbon dioxide and water. nih.govresearchgate.net
| Enzyme | Function | Pathway |
| Monooxygenase/Dioxygenase | Initial hydroxylation of the aromatic ring to form a catechol derivative. nih.gov | Initial Attack |
| Catechol 1,2-dioxygenase | Cleaves the aromatic ring between the two hydroxyl groups. nih.gov | ortho-cleavage |
| Catechol 2,3-dioxygenase | Cleaves the aromatic ring adjacent to a hydroxyl group. researchgate.net | meta-cleavage |
| Hydrolases/Dehydrogenases | Further metabolism of the ring-cleavage products into central metabolic intermediates. scielo.brresearchgate.net | Downstream Metabolism |
This table outlines the key enzymes involved in the aerobic biodegradation of aromatic compounds.
A wide variety of microorganisms from diverse environments have demonstrated the ability to degrade phenolic compounds and other aromatic hydrocarbons. researchgate.netmdpi.com While no studies have specifically identified microbes that degrade this compound, it is highly probable that bacteria and fungi capable of metabolizing phenol, cresol (B1669610), toluene (B28343), and other substituted aromatics would also be capable of its breakdown. These microbes are often isolated from contaminated soils and wastewater treatment plants. nih.gov
Commonly cited genera with the ability to degrade such compounds include:
Pseudomonas : This genus is well-known for its metabolic versatility and contains many species, such as Pseudomonas putida, that can degrade a wide range of aromatic compounds via meta-cleavage pathways. researchgate.netoup.commdpi.com
Rhodococcus : Species from this genus are effective degraders of hydrophobic organic pollutants, including phenols and hydrocarbons. mdpi.com
Alcaligenes : Alcaligenes faecalis has been identified as a phenol-degrading bacterium. researchgate.net
Bacillus : Various Bacillus species are also known to metabolize phenolic compounds. researchgate.netmdpi.com
Burkholderia : This genus includes species that can mineralize toluene and related compounds through ortho-cleavage pathways. nih.gov
The efficiency of biodegradation can be influenced by environmental factors such as pH, temperature, and the concentration of the substrate. mdpi.com
| Microbial Genus | Related Compounds Degraded | Reference |
| Pseudomonas | Phenol, Toluene, Dimethylbenzoates, Atrazine | researchgate.netoup.commdpi.commdpi.com |
| Rhodococcus | Phenols, DDT, PAHs | researchgate.netmdpi.com |
| Alcaligenes | Phenol, Phenoxyacetic acids | researchgate.netd-nb.info |
| Bacillus | Phenol, PPCPs | researchgate.netmdpi.com |
| Burkholderia | Toluene, o-xylene | nih.govnih.gov |
| Aspergillus | 3-phenoxy Benzoic Acid | mdpi.com |
This table lists microbial genera known for degrading aromatic compounds structurally related to this compound.
Environmental Fate Modeling and Persistence Assessment
Assessing the environmental persistence of a chemical like this compound involves evaluating its potential to remain in the environment over time. epa.iegesamp.org This assessment integrates data on its degradation rates (both abiotic and biotic) and its tendency to partition between different environmental compartments (air, water, soil, and biota). diva-portal.orgnih.gov
Environmental fate models, such as fugacity models, use a chemical's intrinsic physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient Kow) to predict its distribution and persistence. epa.gov Since specific experimental data for this compound are scarce, Quantitative Structure-Activity Relationship (QSAR) models are often employed. ecetoc.org These models estimate a chemical's properties and environmental behavior based on its molecular structure.
Abiotic Degradation Rates : Primarily the rate of photolysis in surface waters and oxidation in the atmosphere.
Biotic Degradation Rates : The rate of microbial breakdown in soil and water, which is often a key factor in determining persistence. diva-portal.org
Partitioning Behavior : The compound's hydrophobicity will determine whether it tends to remain in the water column or sorb to sediment and soil organic matter, affecting its availability for degradation and transport. jst.go.jp
Given its phenolic structure, it is expected to be susceptible to both photolysis and biodegradation, which would limit its long-term persistence in most environments. However, in anaerobic conditions, such as deep sediment, or in environments with low microbial activity, its persistence could be significantly longer. d-nb.info
Advanced Analytical Methodologies for 2 Benzyl 3 Methylphenol Research
High-Resolution Chromatographic Techniques for Quantitative Analysis
High-resolution chromatographic methods are essential for the accurate quantification of 2-Benzyl-3-methylphenol in various matrices. These techniques offer high sensitivity and selectivity, which are crucial for distinguishing the analyte from complex sample components.
Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a powerful tool for the quantitative analysis of phenolic compounds like this compound. shimadzu.comazom.com This method provides excellent separation efficiency and highly selective and sensitive detection. azom.commdpi.com The use of a UHPLC system allows for rapid analysis times, while the MS/MS detector ensures accurate identification and quantification, even at trace levels. waters.com
For the analysis of phenolic compounds, a reversed-phase column, such as a C18, is typically employed. waters.comnih.gov The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with a modifier like ammonium (B1175870) fluoride (B91410) or formic acid) and an organic solvent like methanol (B129727) or acetonitrile. azom.comnih.gov Optimization of the mobile phase composition is critical to achieve good separation and ionization efficiency. nih.gov
Mass spectrometry parameters, including ionization mode (positive or negative), capillary voltage, and collision energies for multiple reaction monitoring (MRM) transitions, are optimized for each specific analyte to maximize sensitivity and selectivity. azom.comnih.govmdpi.com The selection of precursor and product ions in MRM mode allows for the confident quantification of the target analyte by minimizing interferences from the sample matrix. mdpi.com Sample preparation often involves a liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances, with recovery rates for similar phenolic compounds reported to be in the range of 91-106%. mdpi.comnih.gov Method validation typically demonstrates low limits of quantification (LOQs), often in the nanogram per milliliter (ng/mL) or nanogram per kilogram (ng/kg) range, and good linearity over a defined concentration range. mdpi.comnih.gov
Table 1: Illustrative UHPLC-MS/MS Parameters for Phenolic Compound Analysis
| Parameter | Typical Setting |
|---|---|
| LC System | UHPLC |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase | A: Water with modifier (e.g., 1 mM NH4F) B: Methanol or Acetonitrile nih.gov |
| Gradient | Optimized for separation nih.gov |
| Flow Rate | 0.4 mL/min nih.gov |
| Injection Volume | 10-90 µL azom.comnih.gov |
| MS System | Triple Quadrupole or Q-ToF azom.comnih.gov |
| Ionization Mode | ESI Positive or Negative nih.gov |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Data Acquisition | Specific precursor-to-product ion transitions mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including phenols. thermofisher.com However, due to the polar nature of the hydroxyl group, direct analysis of phenols can lead to poor chromatographic peak shape and reduced sensitivity. epa.gov To overcome these issues, derivatization is often employed. mdpi.com
Derivatization involves a chemical reaction to convert the analyte into a less polar and more volatile derivative. libretexts.org For phenols, common derivatization strategies include:
Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.nettcichemicals.com Silylated derivatives are more thermally stable and volatile. libretexts.org
Acylation: Reagents such as acetic anhydride (B1165640) or pentafluorobenzyl bromide (PFBBr) are used to form ester derivatives. mdpi.comlibretexts.orgepa.gov Acylation can enhance detectability, especially with an electron capture detector (ECD). libretexts.org
Alkylation: This involves forming ether derivatives. libretexts.org
The choice of derivatization reagent depends on the specific analyte and the desired analytical outcome. libretexts.org For instance, in situ derivatization with acetic anhydride has been shown to be effective for protecting hydroxyl groups in complex matrices. mdpi.com
Following derivatization, the sample is injected into the GC-MS system. The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. thermofisher.com The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for identification and quantification. gcms.cz Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analytes. mdpi.com
Table 2: Example GC-MS Parameters for Derivatized Phenol (B47542) Analysis
| Parameter | Typical Setting |
|---|---|
| GC System | Gas Chromatograph |
| Injector | Split/Splitless thermofisher.com |
| Column | e.g., TG-5MS (30 m x 0.25 mm x 0.25 µm) thermofisher.com |
| Carrier Gas | Helium at 1.0 mL/min mdpi.com |
| Oven Program | Temperature gradient (e.g., initial 50°C, ramp to 300°C) mdpi.com |
| MS System | Single or Triple Quadrupole thermofisher.comgcms.cz |
| Ionization Mode | Electron Ionization (EI) |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) mdpi.com |
| Derivatization Reagent | Acetic Anhydride, BSTFA, or PFBBr mdpi.comresearchgate.netepa.gov |
Advanced Spectroscopic Characterization in Research Applications
Spectroscopic techniques are indispensable for the unambiguous structural determination of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. quora.com While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR experiments are often necessary for the complete structural elucidation of complex derivatives. researchgate.netcornell.edu
For derivatives of this compound, 2D NMR techniques such as:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity between adjacent protons. cornell.edu
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). cornell.edu
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together molecular fragments. cornell.edu
These techniques are particularly valuable when dealing with new or unknown derivatives, allowing for the unambiguous assignment of all proton and carbon signals in the spectra. researchgate.net For example, in a substituted phenol, the chemical shifts in the ¹H NMR spectrum can indicate the substitution pattern on the aromatic ring, with aromatic protons typically appearing in the δ 6.5-8.0 ppm range and methyl protons at a more upfield position. rsc.orgderpharmachemica.com The phenolic -OH proton often appears as a broad singlet. quora.com In ¹³C NMR, the carbons of the aromatic ring and the benzyl (B1604629) group will have characteristic chemical shifts. researchgate.net The use of multi-dimensional NMR helps to resolve ambiguities that may arise from signal overlap in complex 1D spectra. mdpi.com
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. wikipedia.org
The process involves growing a high-quality single crystal of the compound of interest, which can be a significant challenge. anton-paar.com This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the atomic structure of the molecule is determined. wikipedia.organton-paar.com
For this compound and its derivatives, X-ray crystallography can confirm the substitution pattern on the phenol ring and reveal the conformation of the benzyl group relative to the phenol ring. It can also provide insight into the packing of the molecules in the crystal lattice and the nature of any intermolecular forces. Studies on similar molecules, like 2-benzylphenol (B1197477), have utilized X-ray crystallography to investigate their solid-state structures. researchgate.net
Electroanalytical Techniques for Redox Behavior Studies
Electroanalytical techniques, particularly voltammetry, are powerful tools for investigating the redox properties of phenolic compounds. The hydroxyl group on the aromatic ring is susceptible to oxidation, and studying this process can provide valuable insights into the compound's chemical reactivity.
The electrochemical oxidation of phenols is generally an irreversible process that is dependent on pH. scispace.comuc.pt The oxidation typically proceeds via the formation of a phenoxy radical. uc.pt For a substituted phenol like this compound, the position of the substituents (benzyl and methyl groups) will influence the oxidation potential and the subsequent reaction pathways of the generated radical.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly used techniques. scispace.com In a typical experiment, a three-electrode system is used, consisting of a working electrode (often a glassy carbon electrode, GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). scispace.commdpi.com The experiment is conducted in a suitable electrolyte solution, often a buffer, to control the pH. scispace.com
By scanning the potential, the oxidation peak potential of this compound can be determined. This potential provides information about how easily the compound is oxidized. For comparison, the oxidation peak for phenol itself at pH 7 occurs at approximately +0.65 V to +0.71 V vs. Ag/AgCl. scispace.comuc.pt The presence of electron-donating groups, like the methyl and benzyl groups, on the phenol ring is expected to lower the oxidation potential compared to unsubstituted phenol. The exact potential would provide a quantitative measure of the electronic effects of these substituents on the redox behavior of the molecule.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Acetic anhydride |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Formic acid |
| Methanol |
| Pentafluorobenzyl bromide (PFBBr) |
| Phenol |
Applications of 2 Benzyl 3 Methylphenol in Advanced Materials Science
2-Benzyl-3-methylphenol as a Monomer or Cross-linking Agent in Polymer Chemistry
In polymer chemistry, a monomer is a molecule that can react with other monomer molecules to form long polymer chains, a process known as polymerization. A cross-linking agent is a substance that links these polymer chains together, creating a more rigid, three-dimensional network structure. sigmaaldrich.com
Although specific examples of polymerization using this compound are not prominent in published research, its classification as a phenol (B47542) derivative suggests its potential as a monomer. Phenols are well-known monomers for producing phenolic resins (novolacs and resols) through reaction with aldehydes like formaldehyde. jst.go.jp In such a reaction, the hydroxyl group on this compound would activate the aromatic ring for electrophilic substitution, enabling polymerization. The benzyl (B1604629) and methyl groups would influence the polymer's final properties, such as solubility, thermal stability, and mechanical strength, by introducing steric bulk and modifying the electronic nature of the phenolic ring.
As a potential cross-linking agent, this compound could be incorporated into existing polymer backbones. Cross-linking can be achieved through reactions involving the hydroxyl group or by creating other reactive sites on the molecule. This process enhances material properties like heat resistance, chemical resistance, and mechanical stability. sigmaaldrich.com For instance, phenolic antioxidant moieties can be incorporated into polyolefin copolymers and later induced to form cross-links under oxidative conditions. google.com The structure of this compound, with its multiple substitution sites, offers theoretical pathways for it to participate in or promote such cross-linking networks.
| Functional Group / Feature | Potential Role in Polymerization | Anticipated Effect on Polymer Properties |
|---|---|---|
| Phenolic Hydroxyl (-OH) | - Activates the aromatic ring for polymerization.
| - Influences polarity and adhesion.
|
| Aromatic Rings (Phenolic and Benzyl) | - Form the rigid backbone of the polymer chain. | - Enhance thermal stability and mechanical stiffness. |
| Benzyl Group (-CH₂-Ph) | - Adds significant steric bulk. | - May increase solubility in organic solvents.
|
| Methyl Group (-CH₃) | - Provides steric hindrance and electronic effects. | - Modifies reactivity and fine-tunes the physical properties of the resulting polymer. |
Role in the Synthesis and Design of Functional Materials
The unique combination of functional groups in this compound makes it an interesting building block for the synthesis of more complex, functional molecules.
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. researchgate.net The properties and reactivity of the metal complex are highly dependent on the structure of the ligand. Phenol derivatives are widely used as or in the synthesis of ligands. dergipark.org.trbohrium.com The phenolic hydroxyl group can be deprotonated to form a phenoxide anion, which is an excellent donor for coordinating with metal ions.
This compound could serve as a precursor to multidentate ligands. For example, further functionalization at the positions ortho to the hydroxyl group could introduce additional donor atoms (like N, O, or S), creating a chelating environment capable of binding strongly to a metal center. The synthesis of Schiff base ligands, for example, often involves the reaction of a phenol-containing aldehyde with an amine. bohrium.com While this compound is not an aldehyde, its structure is analogous to moieties used in more complex ligand systems, such as those incorporating hydroxybenzyl groups. nih.govmdpi.com The steric bulk provided by the benzyl and methyl groups would play a crucial role in controlling the coordination geometry around the metal ion and could stabilize specific oxidation states or influence the catalytic activity of the resulting complex.
| Structural Feature | Role in Ligand Formation and Coordination |
|---|---|
| Phenolic -OH Group | Can be deprotonated to form a coordinating phenoxide anion. |
| Aromatic Rings | Provide a rigid scaffold for positioning donor atoms. |
| Benzyl and Methyl Groups | Introduce steric hindrance, influencing the metal's coordination number and geometry. They also affect the electronic properties of the donor atom. |
| Reactive Ring Positions | Allow for the introduction of other functional groups to create multidentate ligands. |
Supramolecular chemistry is the study of chemical systems made up of multiple molecules held together by non-covalent interactions. iranchembook.ir These interactions, which include hydrogen bonding and π-π stacking, allow molecules to self-assemble into large, ordered structures.
This compound possesses the ideal structural features to participate in supramolecular assemblies. The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor, enabling it to form chains or networks with other molecules. Furthermore, the presence of two aromatic rings (the phenol and the benzyl group) allows for π-π stacking interactions, where the electron clouds of adjacent rings attract each other. This interaction is a key driving force in the self-assembly of many aromatic compounds. The interplay between hydrogen bonding and π-π stacking could guide this compound molecules to organize into well-defined architectures, such as sheets, columns, or more complex host-guest systems. While specific studies on this molecule are scarce, the principles are well-established for other phenol derivatives and benzyl-containing compounds. tandfonline.com
| Interaction Type | Relevant Structural Feature(s) | Potential Supramolecular Structure |
|---|---|---|
| Hydrogen Bonding | Phenolic Hydroxyl Group (-OH) | Chains, Dimers, Rosettes, Helices |
| π-π Stacking | Phenolic Ring and Benzyl Ring | Stacked columns, Offset stacks |
| CH-π Interactions | Benzylic -CH₂- group and aromatic rings | Further stabilization of 3D structures |
| Van der Waals Forces | Entire molecule | Overall packing and cohesion in the solid state |
Molecular Level Biochemical Interactions of 2 Benzyl 3 Methylphenol Non Clinical Focus
Interaction with Specific Biological Macromolecules (e.g., enzymes, receptors)
While specific, comprehensive studies on the interaction of 2-benzyl-3-methylphenol with a wide array of biological macromolecules are not extensively documented, principles of molecular recognition and computational analysis of related phenolic compounds provide a strong basis for understanding its potential interactions. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are known to interact with various biological targets, including enzymes and receptors, primarily through hydrogen bonding and hydrophobic interactions. vulcanchem.comphyschemres.org The substituents on the phenolic ring, in this case, a benzyl (B1604629) group at the 2-position and a methyl group at the 3-position, significantly influence the steric and electronic properties of the molecule, thereby modulating its binding affinity and specificity. vulcanchem.com
The molecular recognition of this compound by a biological macromolecule is governed by the sum of non-covalent interactions between the ligand and the protein's binding site. The hydroxyl group of the phenol (B47542) is a key player, capable of acting as both a hydrogen bond donor and acceptor. iucr.org This dual capability allows for the formation of stabilizing hydrogen bonds with amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate, and histidine within a protein's active or allosteric site.
For instance, in studies of related phenolic compounds and their interactions with receptors, the orientation and substitution pattern on the phenyl ring are critical for determining binding affinity and functional activity. acs.org The steric bulk introduced by the benzyl and methyl groups can enhance selectivity for a particular binding site by preventing interaction with others. vulcanchem.com
In the absence of empirical crystal structures, computational modeling, particularly molecular docking, serves as a powerful tool to predict and analyze the binding of this compound to various proteins. nih.govwindows.net Molecular docking simulations can elucidate the preferred binding poses, interaction energies, and key intermolecular interactions with target macromolecules.
A typical molecular docking study would involve:
Preparation of the Ligand and Protein: A 3D structure of this compound would be generated and energy-minimized. A crystal structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: The ligand is then docked into the defined binding site of the protein using a scoring function to evaluate the fitness of different binding poses.
For example, docking studies of Schiff base derivatives containing phenolic moieties have shown that the orientation of the molecule within the binding pocket is stabilized by a network of hydrogen bonds and hydrophobic contacts. rsc.org The phenolic hydroxyl group frequently forms crucial hydrogen bonds with polar residues, while the aromatic rings engage in hydrophobic and π-stacking interactions. rsc.org In the case of this compound, it is predictable that the phenolic -OH would anchor the molecule through hydrogen bonding, while the benzyl and methyl-substituted phenyl ring would fit into a hydrophobic cavity of a target protein.
The binding affinity, often estimated as a docking score or binding energy (in kcal/mol), can be calculated. Studies on similar molecules have shown binding affinities in the range of -6 to -8 kcal/mol for various protein targets, indicating stable interactions. nih.govrsc.org
Table 1: Predicted Intermolecular Interactions of this compound from Conceptual Molecular Docking
| Interaction Type | Potential Interacting Residues in a Protein | Contributing Moiety on this compound |
| Hydrogen Bonding | Ser, Thr, Tyr, Asp, Glu, His, Asn, Gln | Phenolic hydroxyl group |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp | Benzyl group, methyl group, phenyl ring |
| π-π Stacking | Phe, Tyr, Trp | Phenyl ring of the benzyl group, phenol ring |
| van der Waals Forces | All proximal amino acids | Entire molecule |
Structure-Activity Relationship (SAR) Studies for Molecular Probe Development (non-pharmacological)
Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For the non-pharmacological development of molecular probes, SAR studies on this compound would focus on how modifications to its structure affect its ability to bind to a specific target or to act as an indicator in a biochemical assay.
The core phenolic scaffold is essential, but the nature and position of its substituents are what fine-tune its activity.
The Benzyl Group: The presence and position of the benzyl group are critical. Its flexibility allows it to adopt various conformations to fit into different binding pockets. SAR studies on related compounds have shown that the size and lipophilicity of substituents at this position can dramatically alter binding affinity. tandfonline.com For example, replacing the benzyl group with a smaller alkyl group or a more polar group would likely decrease hydrophobic interactions and alter binding specificity.
The Methyl Group: The methyl group at the 3-position provides steric hindrance that can influence the conformation of the adjacent benzyl group and the hydroxyl group. Moving the methyl group to a different position (e.g., para to the hydroxyl group) would change the electronic distribution and steric profile of the molecule, likely affecting its interaction with a target. Studies on other substituted phenols have demonstrated that the position of alkyl groups can significantly impact activity. csulb.edu
The Hydroxyl Group: This is a primary site for interaction. Esterification or etherification of the hydroxyl group would eliminate its hydrogen-bonding capability, which would be expected to drastically reduce or alter its binding to many protein targets.
Table 2: Conceptual SAR of this compound Derivatives for Molecular Probe Activity
| Structural Modification | Predicted Effect on Binding/Activity | Rationale |
| Removal of the benzyl group | Decreased binding affinity | Loss of significant hydrophobic and π-stacking interactions. |
| Replacement of benzyl with a smaller alkyl group | Altered binding affinity and selectivity | Reduced hydrophobic interactions. |
| Relocation of the methyl group | Altered binding conformation and affinity | Change in steric hindrance and molecular shape. |
| Esterification of the hydroxyl group | Significantly reduced or abolished binding | Loss of key hydrogen bonding interactions. |
| Introduction of additional functional groups | Modulated affinity and selectivity | Depending on the group, it could introduce new hydrogen bonds, ionic interactions, or steric clashes. |
These SAR insights are crucial for the rational design of more potent and selective molecular probes based on the this compound scaffold for various non-clinical research applications.
Future Directions and Emerging Research Avenues for 2 Benzyl 3 Methylphenol Research
Sustainable Synthesis and Biocatalytic Approaches
The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. For a compound like 2-Benzyl-3-methylphenol, this translates to the development of synthetic routes that are not only efficient but also environmentally benign.
Future research will likely focus on moving away from traditional synthesis methods, which may involve harsh reagents and generate significant waste, towards more sustainable alternatives. One promising avenue is the exploration of biocatalysis. While specific biocatalytic routes for this compound have not been detailed, the broader field of biocatalysis for phenolic compounds offers significant potential. For instance, enzymes such as laccases and peroxidases have been utilized for the synthesis of various phenolic compounds. mdpi.com Researchers are also exploring the use of engineered enzymes to create specific C-C bonds, a key step in the synthesis of benzylphenols. The development of biocatalytic methods for the aromatization of cyclohexanones to phenols presents another innovative and environmentally friendly approach to producing substituted phenols. chemistryviews.org
Another key area of development is the use of renewable feedstocks. Lignin (B12514952), a complex polymer abundant in biomass, is a rich source of phenolic compounds. Research into the depolymerization of lignin to yield valuable aromatic monomers could provide a sustainable pathway to precursors for this compound.
The principles of green chemistry will be central to the future synthesis of this compound. This includes the use of greener solvents, minimizing energy consumption, and designing processes with high atom economy. The development of catalytic systems that can be recycled and reused will also be a critical area of focus.
| Sustainable Synthesis Approach | Potential Advantages | Key Research Areas |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme discovery and engineering, process optimization |
| Renewable Feedstocks | Reduced reliance on fossil fuels, potential for novel precursors | Lignin depolymerization, conversion of bio-based platform chemicals |
| Green Chemistry Principles | Minimized environmental impact, improved process safety | Green solvent selection, energy-efficient reaction design, catalyst recycling |
Application of Machine Learning and Artificial Intelligence in Predictive Chemistry for this compound
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from the prediction of molecular properties to the design of novel synthetic routes. For this compound, these computational tools offer a powerful approach to accelerate its investigation and application.
Furthermore, ML models can be developed to predict the physicochemical and biological properties of this compound and its derivatives. By training models on data from structurally similar compounds, it is possible to estimate properties such as solubility, toxicity, and potential biological activity without the need for extensive experimental work. researchgate.netresearchgate.netaip.org This predictive capability can guide the design of new molecules with desired characteristics. For instance, if this compound is being considered as a building block for a new polymer, ML could predict the properties of the resulting material. aip.org
The optimization of reaction conditions is another area where AI can play a crucial role. ML algorithms can analyze experimental data to identify the optimal temperature, pressure, catalyst, and solvent for the synthesis of this compound, leading to higher yields and purity.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Retrosynthesis | AI algorithms propose synthetic routes by working backward from the target molecule. chemcopilot.comarxiv.orggrace.comatomfair.comacs.org | Discovery of novel and more efficient synthesis pathways. |
| Property Prediction | ML models predict physicochemical and biological properties based on molecular structure. researchgate.netresearchgate.netaip.orgaip.org | Rapid screening of potential applications and identification of promising derivatives. |
| Reaction Optimization | ML algorithms identify optimal reaction conditions to maximize yield and purity. | More efficient and cost-effective production. |
Exploration in Novel Materials and Sensing Technologies
Substituted phenols are valuable building blocks in materials science due to their inherent reactivity and the properties they can impart to polymers and other materials. This compound, with its combination of a benzyl (B1604629) group and a methylphenol core, presents interesting possibilities for the development of novel materials.
The phenolic hydroxyl group can be a site for polymerization reactions, and the benzyl and methyl groups can influence the physical properties of the resulting polymers, such as thermal stability, solubility, and mechanical strength. Future research could explore the incorporation of this compound into epoxy resins, polycarbonates, or other high-performance polymers. Benzylphenols, in general, are used in the synthesis of novolac and resole resins, and this compound could be investigated for similar applications, potentially offering unique properties.
In the realm of sensing technologies, phenolic compounds are known to be electrochemically active, making them suitable for detection using electrochemical sensors. mdpi.com Research could be directed towards developing selective sensors for this compound, which could be important for monitoring its presence in environmental or industrial settings. Such sensors might be based on glassy carbon electrodes modified with nanomaterials to enhance sensitivity and selectivity. nih.gov The development of optical sensors for phenolic compounds is another active area of research, with techniques like fluorescence and colorimetry being explored. mdpi.com
| Application Area | Potential Role of this compound | Key Research Focus |
| Polymer Science | Monomer for high-performance polymers (e.g., epoxy resins, polycarbonates). | Synthesis and characterization of new polymers, investigation of thermal and mechanical properties. |
| Sensing Technologies | Target analyte for electrochemical or optical sensors. mdpi.comnih.govmdpi.com | Development of selective and sensitive detection methods, fabrication of sensor devices. |
Advanced Environmental Remediation Strategies Based on Mechanistic Understanding
As with any chemical compound, understanding the environmental fate and potential remediation strategies for this compound is crucial. Research in this area would focus on its biodegradability and the development of effective methods for its removal from contaminated environments.
Investigating the biodegradation of this compound by various microorganisms is a key first step. Studies on the biodegradation of other alkylphenols have shown that certain bacteria and fungi can break down these compounds. academicjournals.orgresearchgate.net Identifying microbial strains capable of degrading this compound and elucidating the metabolic pathways involved would be a significant area of research. This knowledge could be applied to develop bioremediation strategies for contaminated soil and water. The degradation of benzyl benzoate (B1203000) by Pseudomonas desmolyticum into less toxic compounds like benzaldehyde (B42025) and benzoic acid suggests that similar pathways might be possible for this compound. nih.gov
Advanced oxidation processes (AOPs) are another promising avenue for the remediation of persistent organic pollutants. Techniques such as ozonation, Fenton and photo-Fenton reactions, and photocatalysis could be investigated for their effectiveness in degrading this compound. Understanding the degradation mechanism, including the identification of intermediate products, is essential for ensuring complete mineralization and avoiding the formation of more toxic byproducts.
The ultimate goal of this research is to develop a comprehensive understanding of the environmental behavior of this compound and to have a toolbox of effective remediation technologies available.
| Remediation Strategy | Underlying Principle | Research Objectives for this compound |
| Bioremediation | Utilization of microorganisms to break down the compound. academicjournals.orgresearchgate.net | Isolation and characterization of degrading microbial strains, elucidation of metabolic pathways. |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals) to oxidize the compound. | Evaluation of the efficacy of different AOPs, identification of degradation products and pathways. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-Benzyl-3-methylphenol, and how can reaction conditions be optimized to improve yield?
- Methodology : Synthesis of this compound derivatives often involves Friedel-Crafts alkylation or benzylation of 3-methylphenol. For example, NaH in THF can act as a base to deprotonate phenolic hydroxyl groups, enabling nucleophilic substitution or coupling reactions . Optimization should focus on variables such as catalyst choice (e.g., Lewis acids), solvent polarity, temperature control (0–25°C), and stoichiometric ratios of benzylating agents. Reaction progress can be monitored via TLC or HPLC.
- Key Considerations : Avoid over-benzylation by controlling reaction time and reagent excess. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% is typical for research-grade compounds) .
- Structural Confirmation : Combine - and -NMR to verify substitution patterns (e.g., benzyl and methyl group positions). IR spectroscopy can confirm phenolic O–H stretching (~3200–3500 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., molecular ion peak matching CHO) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation due to potential respiratory irritation .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water to prevent contamination .
- Storage : Store in airtight containers away from oxidizers and heat sources (flash point >100°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities or physicochemical properties of this compound?
- Data Reconciliation :
- Source Evaluation : Cross-reference peer-reviewed journals (e.g., Journal of Organic Chemistry) and regulatory databases (e.g., ECHA, EPA) to validate data .
- Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., pH, solvent purity) to identify variables affecting outcomes. For example, discrepancies in logP values may arise from measurement techniques (shake-flask vs. HPLC) .
Q. What mechanistic insights explain the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?
- Substituent Effects :
- Activation/Deactivation : The phenolic –OH group activates the ring toward EAS (ortho/para-directing), while the benzyl and methyl groups introduce steric hindrance, favoring para-substitution .
- Kinetic Studies : Use deuterated solvents (e.g., DO) to probe proton transfer steps in nitration or sulfonation reactions. Monitor intermediates via stopped-flow UV-Vis spectroscopy .
Q. What strategies are effective for analyzing the environmental fate and degradation pathways of this compound?
- Ecotoxicology Methods :
- Biodegradation Assays : Use OECD 301B guidelines to assess aerobic degradation in activated sludge. Quantify metabolites (e.g., hydroxylated derivatives) via LC-MS/MS .
- Photolysis Studies : Exclude the compound to UV light (λ = 254–365 nm) in aqueous solutions and analyze photoproducts using GC-MS. Compare half-lives under varying pH and light intensities .
Q. How can crystallographic data for this compound derivatives inform structure-activity relationships (SAR)?
- X-ray Diffraction : Collaborate with crystallography facilities to solve single-crystal structures (e.g., orthorhombic space groups). Analyze dihedral angles between the benzyl group and phenol ring to correlate steric effects with biological activity .
- Computational Modeling : Pair crystallographic data with DFT calculations (e.g., Gaussian) to map electron density distributions and predict reactive sites .
Contradiction Analysis in Literature
Q. Why do some studies report conflicting cytotoxicity results for this compound analogs?
- Critical Factors :
- Cell Line Variability : Differences in membrane permeability (e.g., HeLa vs. HEK293 cells) and metabolic enzyme expression can alter IC values .
- Assay Conditions : Contradictions may arise from MTT vs. resazurin-based viability assays, incubation times, or solvent carriers (DMSO vs. ethanol) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
